molecular formula C7H3BrClFO B1266105 3-Bromo-4-fluorobenzoyl chloride CAS No. 672-75-3

3-Bromo-4-fluorobenzoyl chloride

Cat. No.: B1266105
CAS No.: 672-75-3
M. Wt: 237.45 g/mol
InChI Key: HPHZOCIBMCWXCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-fluorobenzoyl chloride can be synthesized from 3-bromo-4-fluorobenzoic acid. The typical method involves reacting 3-bromo-4-fluorobenzoic acid with phosphorus oxychloride under appropriate conditions . The reaction proceeds as follows: [ \text{C}_7\text{H}_3\text{BrClFO}_2 + \text{POCl}_3 \rightarrow \text{C}_7\text{H}_3\text{BrClFO} + \text{HCl} + \text{PO}_2\text{Cl}_3 ]

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Applications

3-Bromo-4-fluorobenzoyl chloride serves as a versatile intermediate in organic synthesis. Its applications include:

  • Synthesis of Benzoyl Derivatives : It can be used to synthesize various benzoyl derivatives through acylation reactions. For example, it can react with different nucleophiles to form corresponding benzoyl derivatives, which are crucial in pharmaceutical chemistry .
  • Preparation of Fluorinated Compounds : The presence of fluorine in its structure allows for the synthesis of fluorinated compounds, which are often more biologically active than their non-fluorinated counterparts. This is particularly relevant in drug development where fluorinated drugs tend to exhibit improved metabolic stability .

Pharmaceutical Applications

The compound is utilized in pharmaceutical research and development:

  • Intermediate for Drug Synthesis : It is frequently employed as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents. For instance, derivatives of this compound have been studied for their potential therapeutic effects against specific cancer types .
  • Development of Pesticides : The compound is also explored in the synthesis of agrochemicals, particularly in the development of new pesticide formulations that exhibit enhanced efficacy against pests while minimizing environmental impact .

Case Study 1: Synthesis of Anti-Cancer Agents

A study demonstrated the use of this compound as an intermediate in synthesizing a series of novel anti-cancer agents. The research highlighted the compound's role in producing compounds that showed significant cytotoxic activity against human cancer cell lines. The synthetic route involved several steps starting from this compound, leading to high yields and purity of the final products .

Case Study 2: Development of Fluorinated Pesticides

Another investigation focused on using this compound in developing new fluorinated pesticides. The study revealed that incorporating fluorine into pesticide molecules enhanced their potency and selectivity towards target pests while reducing toxicity to non-target organisms. This case underscores the importance of fluorinated compounds in agricultural chemistry .

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzoyl chloride moiety. This dual substitution imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Biological Activity

3-Bromo-4-fluorobenzoyl chloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its biological activity is primarily attributed to its reactivity as an acylating agent, which allows it to interact with various biomolecules, influencing biochemical pathways and cellular processes.

Target of Action
The primary targets of this compound are organic compounds with nucleophilic sites, such as amines, alcohols, and carboxylic acids. The compound acts as an acylating agent, transferring its acyl group to these targets through nucleophilic acyl substitution reactions. The chloride ion serves as a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack, leading to the formation of covalent bonds with biomolecules.

Mode of Action
When a nucleophile attacks the carbonyl carbon, a tetrahedral intermediate is formed. This intermediate subsequently collapses, releasing the chloride ion and resulting in a new bond with the nucleophile. This process can modify the structure and function of enzymes and proteins, potentially altering their activity and leading to significant biological effects.

This compound has shown potential in various biochemical applications:

  • Enzyme Interaction : The compound can inhibit certain enzymes involved in metabolic pathways, thereby affecting metabolite levels and cellular flux. For instance, it has been noted for its ability to alter cell signaling pathways and gene expression.
  • Cellular Effects : Studies indicate that this compound can influence cellular metabolism and proliferation. Its derivatives have been explored for their potential anticancer properties by inhibiting cancer cell growth through modulation of specific signaling pathways.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Antiviral Activity : Some derivatives of this compound have demonstrated moderate antiviral activity. For example, compounds synthesized from this compound showed percentage inhibition rates ranging from 33% to 45% against viral targets, indicating potential applications in antiviral drug development .
  • Cytotoxicity : The cytotoxic effects of this compound were evaluated using human cell lines. Most tested compounds exhibited CC50 values greater than 100 µM, suggesting they are relatively non-toxic compared to known toxic controls like auranofin (CC50 = 1.6 µM). This indicates a favorable safety profile for further exploration in biological studies .

Case Studies

Several case studies have been conducted to explore the biological implications of this compound:

  • Study on Enzyme Inhibition : Research demonstrated that derivatives of this compound could inhibit key metabolic enzymes, leading to altered metabolic profiles in treated cells. This inhibition was linked to changes in cellular signaling pathways associated with cancer progression .
  • Synthesis of Anticancer Agents : A series of experiments focused on creating novel compounds from this compound that exhibited enhanced anticancer activity. These studies utilized structure-activity relationship (SAR) methodologies to optimize the efficacy of synthesized derivatives .

Summary Table of Biological Activities

Activity TypeObservationsReference
Antiviral ActivityInhibition rates: 33% - 45%
CytotoxicityCC50 values > 100 µM (non-toxic)
Enzyme InhibitionModulates key metabolic pathways
Anticancer PotentialDerivatives showed enhanced efficacy

Q & A

Q. Basic: What are the optimized synthetic routes for 3-bromo-4-fluorobenzoyl chloride, and how can reaction intermediates be characterized?

Answer:
The synthesis typically involves bromination of 4-fluoro-benzoyl fluoride using elemental bromine (Br₂) in the presence of FeCl₃ (1% w/w) at 70–75°C. Key intermediates include 3-bromo-4-fluorobenzoyl fluoride and bromide, which can be separated via fractional distillation (boiling points: 82–83°C/15 mbar for fluoride; 123°C/15 mbar for bromide) . Characterization of intermediates requires GC for purity analysis and NMR (¹H/¹³C) to confirm substitution patterns. Melting points (32–34°C for fluoride; 35–37°C for bromide) should be cross-verified via differential scanning calorimetry (DSC) to resolve discrepancies .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:
The compound is corrosive (GHS05) and requires strict PPE: acid-resistant gloves, goggles, and fume hood use. Immediate decontamination steps include rinsing skin/eyes with water for ≥15 minutes and removing contaminated clothing. Storage must be in inert, moisture-free environments to prevent hydrolysis. Regulatory compliance with REACH and OSHA HazCom 2012 is mandatory, though it is not classified as an SVHC (Substance of Very High Concern) .

Q. Basic: Which analytical techniques are most effective for purity assessment and structural confirmation?

Answer:

  • Purity: GC with flame ionization detection (FID) is preferred for quantifying residual bromine or unreacted precursors. Purity thresholds >95% are typical for research-grade material .
  • Structural Confirmation: ¹⁹F NMR is critical for verifying fluorine substitution, while IR spectroscopy identifies the carbonyl stretch (~1750 cm⁻¹) of the benzoyl chloride group. High-resolution mass spectrometry (HRMS) can resolve isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. Advanced: How can SHELX software improve crystallographic refinement of derivatives?

Answer:
SHELXL is optimal for refining small-molecule crystal structures, especially for resolving disorder in bromine/fluorine substituents. For twinned crystals (common in halogenated aromatics), the TWIN/BASF commands in SHELXL enable robust refinement. Pair this with Olex2 for visualization to validate bond lengths (C-Br: ~1.89 Å; C-F: ~1.35 Å) and angles against DFT-calculated models .

Q. Advanced: How should researchers address contradictions in reported melting points and boiling points?

Answer:
Discrepancies (e.g., melting points varying by 2–3°C across studies) often arise from impurities or polymorphic forms. Mitigation strategies include:

  • DSC Analysis: Determine phase transitions with ±0.5°C accuracy.
  • Recrystallization: Use solvent systems like hexane/ethyl acetate to isolate pure polymorphs.
  • Cross-Validation: Compare with structurally analogous compounds (e.g., 4-bromo-2-fluorobenzaldehyde, mp 60–62°C) to identify trends .

Q. Advanced: What role does this compound play in medicinal chemistry applications?

Answer:
The compound is a key electrophile for synthesizing aryl ketone inhibitors. For example, it can acylate amines to form benzamide pharmacophores targeting kinases or GPCRs. Optimize reaction yields (>80%) by using DCM as a solvent with DIPEA (2 eq.) to scavenge HCl. LC-MS monitoring ensures intermediate stability .

Q. Advanced: How does moisture impact the stability of this compound, and how can decomposition be quantified?

Answer:
Hydrolysis generates 3-bromo-4-fluorobenzoic acid, detectable via TLC (Rf shift) or ¹H NMR (disappearance of the acyl chloride proton at ~9–10 ppm). Kinetic studies using Karl Fischer titration show a 10% decomposition rate after 24 hours at 40% relative humidity. Store under argon with molecular sieves (3 Å) to extend shelf life .

Properties

IUPAC Name

3-bromo-4-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHZOCIBMCWXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217483
Record name 3-Bromo-4-fluorobenzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672-75-3
Record name 3-Bromo-4-fluorobenzoyl chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-fluorobenzoyl chloride
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Record name 3-Bromo-4-fluorobenzoyl chloride
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Record name 3-bromo-4-fluorobenzoyl chloride
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Synthesis routes and methods I

Procedure details

2.17 g (9.41 mmol) 3-bromo-4-fluorobenzoic acid were mixed with 20 mL thionyl chloride and then boiled for 2 h. The reaction mixture was evaporated to dryness and coevaporated twice with toluene. The residue was reacted further as the crude product.
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Oxalyl chloride (1.739 g, 1.20 ml, 13.7 mmol) was added dropwise to a solution of 3-bromo-4-fluorobenzoic acid (0.600 mg, 2.74 mmol) and dichloromethane (9 ml). N,N-Dimethylformamide (1 drop) was added and the colorless solution stirred at rt for 1 h. The solution was concentrated to afford 3-bromo-4-fluorobenzoyl chloride an off-white solid which was used directed without purification.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.6 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 3-bromo-4-fluorobenzoic acid (976 mg, 4.46 mmol) in DCM (25 mL) was stirred at rt and treated with oxalyl chloride (1.950 mL, 22.28 mmol), followed by a drop of DMF, causing gas evolution to commence. After 2.5 h, the solution was heated to boiling for 1-2 min and allowed to cool to rt. After 3 h total, the solution was concentrated to provide 3-bromo-4-fluorobenzoyl chloride as a white solid (1.00 g, 94%). A portion of this material (200 mg, 0.842 mmol) was added to an ice-cold solution of 4-fluoroaniline (0.081 mL, 0.842 mmol) in pyridine (4 mL), and the solution was stirred at rt for 65 h The solution was concentrated and the residue was stirred in 1 M hydrochloric acid, forming a precipitate which was collected by filtration, washed with water and dried to provide 3-bromo-4-fluoro-N-(4-fluorophenyl)benzamide as an off-white solid (227.5 mg, 80%). 1H NMR (400 MHz, DMSO-d6) δ 10.38 (s, 1H) 8.29 (dd, J=6.7, 2.1 Hz, 1H) 8.01 (ddd, J=8.6, 4.8, 2.2 Hz, 1H) 7.75 (dd, J=9.0, 5.1 Hz, 2H) 7.55 (t, J=8.6 Hz, 1H) 7.20 (t, J=8.9 Hz, 2H). Mass spectrum m/z 312, 314 (M+H)+.
Quantity
976 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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